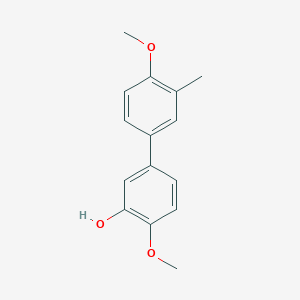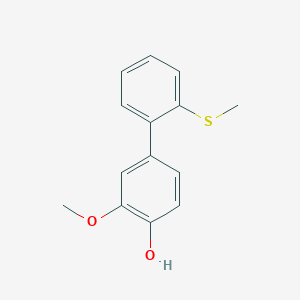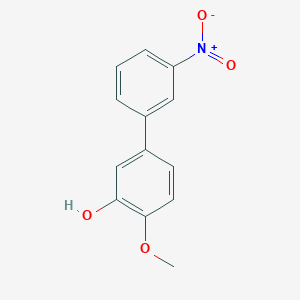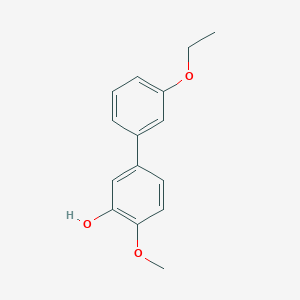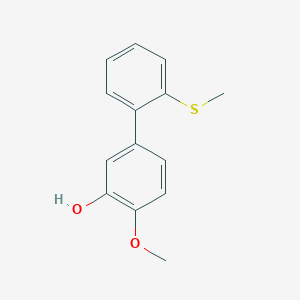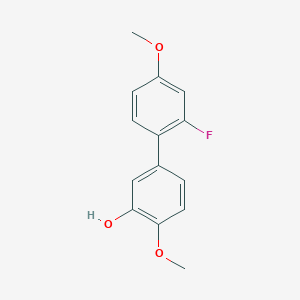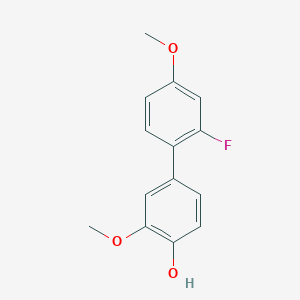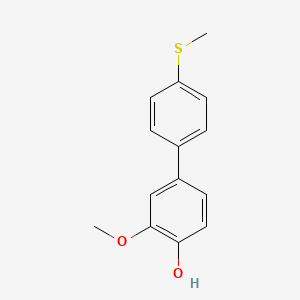
2-Methoxy-4-(4-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% (2M4MTP95) is an organic compound with a wide range of applications in scientific research and industrial production. It is a yellow-colored, crystalline solid with a melting point of approximately 100 °C. 2M4MTP95 is a member of the phenolic family and is composed of two oxygen atoms and two sulfur atoms in a ring structure. It is a highly reactive compound and is used in a variety of reactions such as oxidation, hydrolysis, and condensation.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and it is often used as a catalyst in the synthesis of other organic compounds. 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has also been used in the synthesis of pharmaceuticals and other drugs. Additionally, it has been used in the synthesis of polymers and in the production of dyes and pigments.
Wirkmechanismus
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% acts as an oxidizing agent in many reactions. Its sulfur atoms are capable of forming strong bonds with other molecules, allowing it to act as a bridge between two molecules. This allows it to facilitate the formation of new bonds between molecules, resulting in the formation of new compounds. In addition, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% can act as a reducing agent, allowing it to break down existing bonds between molecules.
Biochemical and Physiological Effects
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been found to act as an antioxidant, meaning it can protect cells from oxidative damage. It has also been found to have anti-inflammatory effects in animal models. In addition, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been studied for its potential to protect against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is a highly reactive compound, and care must be taken to avoid accidental reactions when handling it.
Zukünftige Richtungen
The potential applications of 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% are numerous and still being explored. In the future, it could be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. Additionally, further research could be done to explore its potential effects on biochemical and physiological processes, such as its antioxidant and anti-inflammatory properties. Finally, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% could be used in the development of new drugs and treatments for various diseases.
Synthesemethoden
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% can be synthesized from the reaction of 4-methylthiophenol and dimethyl sulfoxide in the presence of anhydrous sodium carbonate. The reaction is conducted in a sealed glass vessel at a temperature of about 80 °C for about 12 hours. The reaction produces a yellow-colored, crystalline solid that is purified by recrystallization from ethyl acetate. The purified product is then dried and stored in a sealed container.
Eigenschaften
IUPAC Name |
2-methoxy-4-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-14-9-11(5-8-13(14)15)10-3-6-12(17-2)7-4-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYPBBFFMSDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




